molecular formula C7H9N3 B13568074 N'-methylpyridine-2-carboximidamide CAS No. 366457-53-6

N'-methylpyridine-2-carboximidamide

Cat. No.: B13568074
CAS No.: 366457-53-6
M. Wt: 135.17 g/mol
InChI Key: AOXRCUZMJRAEQZ-UHFFFAOYSA-N
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Description

N’-methylpyridine-2-carboximidamide is a heterocyclic compound that contains a pyridine ring with a methyl group and an imidamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-methylpyridine-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboximidamide with methylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a methylating agent, such as methyl iodide, to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of N’-methylpyridine-2-carboximidamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-methylpyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-methylpyridine-2-carboximidamide.

    Reduction: Reduced forms of the compound, such as N’-methylpyridine-2-carboxamidine.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N’-methylpyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, it may interact with nucleic acids or cellular membranes, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-6-methylpyridine-2-carboximidamide: Contains a hydroxyl group instead of a methyl group.

    Pyridine-2-carboximidamide: Lacks the methyl group present in N’-methylpyridine-2-carboximidamide.

    N-methylpyridine-2-carboxamides: Similar structure but with different functional groups.

Uniqueness

N’-methylpyridine-2-carboximidamide is unique due to its specific combination of a methyl group and an imidamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

366457-53-6

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

N'-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H9N3/c1-9-7(8)6-4-2-3-5-10-6/h2-5H,1H3,(H2,8,9)

InChI Key

AOXRCUZMJRAEQZ-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=CC=N1)N

Origin of Product

United States

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